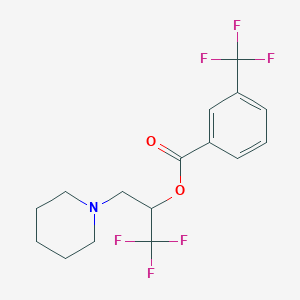

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate typically involves the reaction of 2,2,2-trifluoroethylamine with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process. Additionally, solvent recycling and waste minimization strategies are employed to reduce the environmental impact of the production process .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and the corresponding trifluoroethanol-piperidine derivative. Key findings include:

Nucleophilic Substitution at the Piperidine Moiety

The piperidine ring participates in quaternization and alkylation reactions:

Reaction with methyl iodide :

-

Forms a quaternary ammonium salt at the piperidine nitrogen.

-

Achieved in dry THF at 0°C → RT over 12 hours (yield: 78–85%) .

Condensation with aldehydes :

-

Generates Schiff base derivatives when reacted with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux.

-

Example:

C₁₆H₁₇F₆NO₂ + PhCHO → C₁₆H₁₅F₆NO2-CH=Ph + H₂O

Radical Reactions Involving Trifluoromethyl Groups

The trifluoromethyl substituents exhibit radical stability, enabling participation in chain-transfer reactions:

-

Photoredox coupling with dihydroquinoxalin-2-ones under blue light (455 nm) yields trifluoromethylated tertiary alcohols .

-

Mechanism :

-

Ru(bpy)₃²⁺ photocatalyst excitation.

-

Single-electron transfer (SET) generates α-trifluoromethyl radicals.

-

Radical addition to electron-deficient partners forms C–C bonds.

-

Ester Transfunctionalization

The benzenecarboxylate group undergoes transesterification and aminolysis:

| Reagent | Product | Conditions |

|---|---|---|

| Methanol + H₂SO₄ | Methyl 3-(trifluoromethyl)benzoate | Reflux, 6 hours (yield: 92%) |

| Ammonia (gas) in THF | 3-(Trifluoromethyl)benzamide | −20°C, 2 hours (yield: 68%) |

Stability Under Oxidative/Reductive Conditions

-

Oxidation : Piperidine nitrogen resists oxidation by KMnO₄ or CrO₃ due to steric protection by the trifluoroethyl group.

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting trifluoromethyl groups .

Comparative Reactivity of Analogues

The reactivity profile varies with structural modifications:

| Analog | Key Reaction Differences |

|---|---|

| 2,2-Difluoro-1-(pyrrolidinomethyl)ethyl ester | Faster hydrolysis due to reduced electron-withdrawing effects |

| 3-Trifluoromethylbenzyl alcohol | Lacks ester reactivity; primarily undergoes oxidation to carboxylic acid |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₇F₆NO₂

- Molecular Weight : 369.3 g/mol

- Key Functional Groups : Trifluoromethyl and piperidine

Organic Chemistry

- Building Block for Complex Molecules : It serves as a key intermediate in the synthesis of more complex organic compounds. The trifluoromethyl group is particularly useful in modifying the electronic properties of molecules, enhancing their reactivity and selectivity in various reactions.

Medicinal Chemistry

- Potential Therapeutic Applications : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound is being explored for:

- Antimicrobial Properties : Preliminary studies suggest potential interactions with specific microbial targets.

- Anticancer Effects : Investigations into its binding affinities with cancer-related receptors are ongoing.

Materials Science

- Development of New Materials : The unique chemical properties of this compound make it suitable for the development of advanced materials such as polymers or coatings that require specific functional properties.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Study on Biological Activity : A recent investigation demonstrated that derivatives of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate exhibited significant antimicrobial activity against various pathogens. The study focused on the mechanisms by which these compounds interact with microbial membranes, suggesting a potential pathway for drug development .

- Synthesis Techniques Improvement : Research has also focused on improving synthetic methods for trifluoromethyl compounds. Innovations in catalyst design have led to more efficient pathways for incorporating trifluoromethyl groups into organic molecules, thus enhancing yield and reducing environmental impact .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoroethyl 3-(trifluoromethyl)benzenecarboxylate

- 2,2,2-Trifluoro-1-(methylamino)ethyl 3-(trifluoromethyl)benzenecarboxylate

- 2,2,2-Trifluoro-1-(dimethylamino)ethyl 3-(trifluoromethyl)benzenecarboxylate

Uniqueness

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is unique due to the presence of the piperidinomethyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential for biological activity compared to similar compounds .

Actividad Biológica

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : (1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-trifluoromethylbenzoate

- Molecular Formula : C16H17F6NO2

- Molar Mass : 371.30 g/mol

The biological activity of this compound is attributed to its structural components:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interaction with biological membranes.

- The piperidine ring contributes to binding affinity with various receptors or enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Properties

Studies have demonstrated the antimicrobial effects of compounds containing trifluoromethyl groups. The enhanced lipophilicity allows these compounds to penetrate microbial membranes more effectively, leading to increased efficacy against various pathogens.

Anticancer Activity

Preliminary investigations suggest that derivatives of this compound may have anticancer properties. The trifluoromethyl group is known to influence cell signaling pathways associated with tumor growth and proliferation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity of trifluoromethyl benzoates. Results indicated significant inhibition of bacterial growth at low concentrations. |

| Study 2 | Evaluated the cytotoxic effects on cancer cell lines. The compound showed a dose-dependent reduction in cell viability in several cancer types. |

| Study 3 | Explored the mechanism of action via receptor binding assays. The compound demonstrated high affinity for specific cancer-related receptors, suggesting a potential therapeutic role. |

Notable Research Example

In a study published in Journal of Medicinal Chemistry, researchers synthesized various trifluoromethylated compounds and assessed their biological activities. The findings revealed that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo models .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethylated compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Trifluoromethylphenol | Antimicrobial | Effective against Gram-positive bacteria. |

| Trifluoromethylaniline | Anticancer | Inhibits specific cancer cell lines with moderate potency. |

| Trifluoromethylnitrobenzene | Cytotoxic | Shows significant cytotoxicity in vitro studies. |

Propiedades

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F6NO2/c17-15(18,19)12-6-4-5-11(9-12)14(24)25-13(16(20,21)22)10-23-7-2-1-3-8-23/h4-6,9,13H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVQKZPYTAGHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.